molecular formula C17H13IO4 B14786972 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 15837-61-3

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B14786972
CAS No.: 15837-61-3
M. Wt: 408.19 g/mol
InChI Key: OUDWXPZHTKEPOR-UHFFFAOYSA-N
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Description

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an iodo and methoxy group attached to the phenyl ring, and a methoxy group attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of 4-methoxyacetophenone, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the iodo group can produce a wide range of substituted chromen-4-one derivatives .

Scientific Research Applications

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Iodo-4-methoxyphenyl)acetic acid
  • Methyl 2-(3-iodo-4-methoxyphenyl)acetate
  • 2-Propanone, 1-(3-iodo-4-methoxyphenyl)-

Uniqueness

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, a synthetic organic compound classified as a chromen-4-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of iodine and methoxy groups in its structure contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13IO4C_{17}H_{13}IO_4, with a molecular weight of 408.19 g/mol. Its structure can be represented as follows:

PropertyValue
CAS Number 82517-07-5
IUPAC Name 3-iodo-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Molecular Formula C17H13IO4
Molecular Weight 408.19 g/mol

The compound's unique halogenation pattern and methoxy substitutions significantly impact its chemical reactivity and biological activity compared to similar compounds.

Biological Activities

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors. Key pharmacological properties include:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of specific signaling pathways.
  • Antioxidant Properties : Its structure suggests a capacity for scavenging free radicals, which may contribute to protective effects against oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

While the precise mechanisms remain under investigation, the interactions of this compound with biological targets appear to be mediated by the presence of iodine and methoxy groups. These modifications enhance binding affinity and selectivity, leading to observed biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other chromen-4-one derivatives:

Compound NameStructural DifferencesUnique Properties
7-Methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneLacks iodineDifferent reactivity and biological activity
3-Bromo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneContains bromine insteadVaries in pharmacological profiles due to bromine
3-Chloro-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-oneContains chlorine insteadChlorine's influence on stability differs from iodine

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Effects : Research demonstrated that derivatives similar to this compound effectively reduced levels of inflammatory markers in vitro and in vivo models.
    • A study noted that treatment with related compounds led to a significant decrease in cyclooxygenase (COX) activity, which is crucial in inflammatory processes.
  • Anticancer Activity : In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines.
    • For instance, testing on human cervical (HeLa) and lung (A549) carcinoma cells showed that certain derivatives exhibited notable cytotoxic effects at specific concentrations.
  • Neuroprotective Effects : Some studies suggest that this compound may protect against neuroinflammation associated with neurodegenerative diseases.
    • In animal models, treatment reduced amyloid-beta accumulation, a hallmark of Alzheimer's disease, indicating potential for cognitive protection.

Properties

CAS No.

15837-61-3

Molecular Formula

C17H13IO4

Molecular Weight

408.19 g/mol

IUPAC Name

2-(3-iodo-4-methoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C17H13IO4/c1-20-11-4-5-12-14(19)9-16(22-17(12)8-11)10-3-6-15(21-2)13(18)7-10/h3-9H,1-2H3

InChI Key

OUDWXPZHTKEPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)I

Origin of Product

United States

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